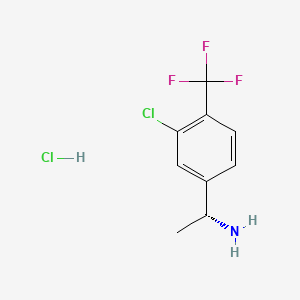
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a chlorine atom and a trifluoromethyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phenyl derivative, such as 3-chloro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an amine source and a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with a chiral resolving agent.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated resolution techniques to ensure consistent production quality.
化学反応の分析
Types of Reactions
®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines are employed under basic or neutral conditions.
Major Products
Oxidation: Imine, nitrile, or carboxylic acid derivatives.
Reduction: Primary or secondary amines, alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of ®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Chloro-4-(trifluoromethyl)phenylboronic acid: A related compound used in organic synthesis and as a reagent in Suzuki coupling reactions.
2-Chloro-5-(trifluoromethyl)pyridine: Another structurally similar compound with applications in agrochemical and pharmaceutical research.
Uniqueness
®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.
生物活性
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride, commonly referred to as the compound with CAS number 1810074-87-3, is a chemical with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
- Molecular Formula : C₉H₁₀Cl₂F₃N
- Molecular Weight : 260.08 g/mol
- CAS Number : 1810074-87-3
- InChIKey : MKLIPTAHHVPGMI-NUBCRITNSA-N
Research indicates that this compound exhibits various biological activities, primarily due to its interaction with specific biological targets. The compound has been studied for its potential roles in:
- Antidepressant Activity : The compound has been noted for its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects .
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown moderate activity against human colon adenocarcinoma and melanoma cells with IC50 values indicating significant antiproliferative effects .
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Case Studies
- Anticancer Activity :
- Antidepressant Effects :
- Antimicrobial Efficacy :
Data Table: Biological Activities Summary
特性
IUPAC Name |
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLIPTAHHVPGMI-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














